4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of 1,3-benzodioxole derivatives with appropriate quinoline precursors under acidic or basic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to accommodate larger volumes. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions on the benzodioxole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to known bioactive molecules suggests it may interact with biological targets in a meaningful way.
Medicine
In medicinal research, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Studies often focus on its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core are known for their diverse pharmacological properties.
Uniqueness
What sets 4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione apart is its fused heterocyclic structure, which combines features of both benzodioxole and quinoline. This unique arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H13NO5 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H13NO5/c21-16-8-12(10-5-6-14-15(7-10)24-9-23-14)17-18(25-16)11-3-1-2-4-13(11)20-19(17)22/h1-7,12H,8-9H2,(H,20,22) |
InChI Key |
AVLHBFBFOIBSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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